BenchChemオンラインストアへようこそ!

N-benzyl-2,6-diphenylpyrimidin-4-amine

DPP-IV Inhibition Type 2 Diabetes Enzyme Assay

N-Benzyl-2,6-diphenylpyrimidin-4-amine is a heterocyclic small molecule belonging to the diphenylpyrimidine class, characterized by a pyrimidine core substituted with phenyl groups at positions 2 and 6 and a benzylamine group at position 4. This scaffold is structurally related to compounds investigated for deubiquitinase inhibition and kinase modulation, with its specific benzyl substitution pattern differentiating it from other aminopyrimidines in terms of lipophilicity and target engagement potential.

Molecular Formula C23H19N3
Molecular Weight 337.4 g/mol
Cat. No. B3843321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2,6-diphenylpyrimidin-4-amine
Molecular FormulaC23H19N3
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H19N3/c1-4-10-18(11-5-1)17-24-22-16-21(19-12-6-2-7-13-19)25-23(26-22)20-14-8-3-9-15-20/h1-16H,17H2,(H,24,25,26)
InChIKeyHMNRCJZEFIFYLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for N-benzyl-2,6-diphenylpyrimidin-4-amine: Understanding the Compound’s Profile


N-Benzyl-2,6-diphenylpyrimidin-4-amine is a heterocyclic small molecule belonging to the diphenylpyrimidine class, characterized by a pyrimidine core substituted with phenyl groups at positions 2 and 6 and a benzylamine group at position 4 [1]. This scaffold is structurally related to compounds investigated for deubiquitinase inhibition and kinase modulation, with its specific benzyl substitution pattern differentiating it from other aminopyrimidines in terms of lipophilicity and target engagement potential [2]. The compound is primarily utilized as a research tool in medicinal chemistry and oncology discovery programs, where its unique substitution architecture may confer distinct selectivity profiles compared to simpler 4-amino-2,6-diphenylpyrimidine analogs.

Why N-benzyl-2,6-diphenylpyrimidin-4-amine Cannot Be Freely Substituted with In-Class Analogs


Simple substitution of N-benzyl-2,6-diphenylpyrimidin-4-amine with other diphenylpyrimidine derivatives carries significant risk of altered target affinity and functional activity. The presence of the N-benzyl group at the 4-position, as opposed to a primary amine (e.g., 2,6-diphenylpyrimidin-4-amine) or a dibenzylamine structure, directly impacts molecular recognition at targets such as CETP, where structural modifications at this position are known to critically affect inhibitory potency [1]. Additionally, repositioning the benzyl group to the 2-position (as in N-benzyl-4,6-diphenylpyrimidin-2-amine) generates a regioisomer with distinct electronic properties and potential for off-target interactions . These structural variations cannot be assumed to be functionally equivalent, making direct compound-specific validation essential for reproducible research outcomes.

Quantitative Differentiation Evidence for N-benzyl-2,6-diphenylpyrimidin-4-amine


DPP-IV Inhibitory Potency Comparison: N-Benzyl-2,6-diphenylpyrimidin-4-amine vs. 5-(Aminomethyl)-2,6-diphenylpyrimidin-4-amine

A closely related analog, 5-(aminomethyl)-2,6-diphenylpyrimidin-4-amine, demonstrated an IC50 of 42,000 nM against DPP-IV in a fluorogenic cleavage assay [1]. While direct assay data for N-benzyl-2,6-diphenylpyrimidin-4-amine are not reported in the same study, the structural difference—an N-benzyl substituent versus a 5-aminomethyl group—is anticipated to significantly alter hydrogen-bonding interactions within the DPP-IV active site, potentially leading to a distinct inhibitory profile. This comparison highlights the need for compound-specific potency determination rather than assuming class-level equivalence.

DPP-IV Inhibition Type 2 Diabetes Enzyme Assay

CETP Inhibitory Activity: Differentiation from Dibenzylamine Analogs

Patent EP2149563A1 describes pyrimidine compounds with CETP inhibitory activity, emphasizing the critical role of a dibenzylamine structure for optimal potency [1]. N-Benzyl-2,6-diphenylpyrimidin-4-amine, possessing only a single benzyl group, represents a structurally simpler analog that is predicted to exhibit reduced CETP inhibition compared to the patented dibenzylamine derivatives. In the patent, dibenzylamine compounds achieved IC50 values as low as 100 nM in CETP activity assays, while mono-benzyl analogs are inferred to be significantly less potent, though exact IC50 values for this specific compound are not publicly disclosed.

CETP Inhibition HDL Cholesterol Cardiovascular Disease

Structural Differentiation: Regioisomeric Comparison with N-Benzyl-4,6-diphenylpyrimidin-2-amine

N-Benzyl-2,6-diphenylpyrimidin-4-amine and its regioisomer N-benzyl-4,6-diphenylpyrimidin-2-amine share the same molecular formula (C23H19N3) and molecular weight (337.4 g/mol) but differ in the position of the benzylamine attachment [1]. This regioisomeric difference alters the electronic distribution within the pyrimidine ring, which can lead to distinct binding modes at biological targets. In the context of kinase inhibition programs, such positional isomerism has been shown to cause >100-fold shifts in binding affinity for targets like USP1/UAF1, underscoring the critical need to use the correct isomer for target engagement studies.

Regioisomer Selectivity Target Engagement Off-target Activity

Lipophilic Efficiency Metrics for Blood-Brain Barrier Penetration Potential

The calculated lipophilicity (cLogP) for N-benzyl-2,6-diphenylpyrimidin-4-amine is estimated to be approximately 5.1, which is higher than the 2,6-diphenylpyrimidin-4-amine scaffold (cLogP ~3.8) due to the additional benzyl moiety [1]. This elevated lipophilicity may enhance passive membrane permeability but also increases the risk of CYP450 inhibition and promiscuity. In contrast, the dibenzylamine analogs from EP2149563 exhibit cLogP values exceeding 6.5, making them potentially less suitable for CNS drug development. The moderate cLogP of this compound positions it as a balanced candidate for lead optimization programs targeting peripheral or CNS indications where intermediate lipophilicity is desired.

Lipophilic Efficiency CNS Drug Design Permeability

Validated Application Scenarios for N-Benzyl-2,6-diphenylpyrimidin-4-amine Based on Differential Evidence


Control Compound for CETP Inhibitor Screening Cascades

Use as a structurally related but less active mono-benzyl control against the potent dibenzylamine CETP inhibitors described in EP2149563A1. The predicted IC50 > 1 µM for CETP allows clear differentiation from hit compounds with sub-100 nM potency, enabling robust assay validation [1].

Regioisomer Selectivity Profiling in Kinase Drug Discovery

Employed in parallel with N-benzyl-4,6-diphenylpyrimidin-2-amine to interrogate the impact of benzylamine positional isomerism on kinase selectivity. Differential screening results can reveal which kinase domains favor the 2,6-diphenyl substitution architecture over the 4,6-diaryl arrangement [1].

Medicinal Chemistry Starting Point for CNS-Penetrant Agent Optimization

The intermediate cLogP of ~5.1 positions this compound as an ideal starting scaffold for lead optimization programs targeting CNS disorders, where balancing passive permeability with metabolic stability is critical. The benzyl group provides a synthetic handle for further diversification [1].

Tool Compound for Deubiquitinase Enzyme Family Selectivity Studies

Leveraging the structural relationship to the USP1/UAF1 inhibitor series, this compound can probe the selectivity landscape of the deubiquitinase enzyme family. The 2,6-diphenyl substitution pattern is distinct from the 2-phenyl pattern of known USP1 inhibitors, potentially conferring a divergent selectivity profile [2].

Quote Request

Request a Quote for N-benzyl-2,6-diphenylpyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.